(2,6-Dichlorophenyl)carbonohydrazonoyl dicyanide (2,6-Dichlorophenyl)carbonohydrazonoyl dicyanide
Brand Name: Vulcanchem
CAS No.: 3780-85-6
VCID: VC9871354
InChI: InChI=1S/C9H4Cl2N4/c10-7-2-1-3-8(11)9(7)15-14-6(4-12)5-13/h1-3,15H
SMILES: C1=CC(=C(C(=C1)Cl)NN=C(C#N)C#N)Cl
Molecular Formula: C9H4Cl2N4
Molecular Weight: 239.06 g/mol

(2,6-Dichlorophenyl)carbonohydrazonoyl dicyanide

CAS No.: 3780-85-6

Cat. No.: VC9871354

Molecular Formula: C9H4Cl2N4

Molecular Weight: 239.06 g/mol

* For research use only. Not for human or veterinary use.

(2,6-Dichlorophenyl)carbonohydrazonoyl dicyanide - 3780-85-6

Specification

CAS No. 3780-85-6
Molecular Formula C9H4Cl2N4
Molecular Weight 239.06 g/mol
IUPAC Name 2-[(2,6-dichlorophenyl)hydrazinylidene]propanedinitrile
Standard InChI InChI=1S/C9H4Cl2N4/c10-7-2-1-3-8(11)9(7)15-14-6(4-12)5-13/h1-3,15H
Standard InChI Key WEBDTAJDCTXAPX-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)Cl)NN=C(C#N)C#N)Cl
Canonical SMILES C1=CC(=C(C(=C1)Cl)NN=C(C#N)C#N)Cl

Introduction

Chemical Structure and Properties

The molecular structure of (2,6-dichlorophenyl)carbonohydrazonoyl dicyanide consists of a central carbohydrazonoyl dicyanide group (-C(=NNH)-C(CN)₂) linked to a 2,6-dichlorophenyl ring. The dichlorophenyl group introduces steric and electronic effects that influence the compound’s reactivity. Key physicochemical properties include:

PropertyValue
Molecular FormulaC₉H₄Cl₂N₄
Molecular Weight239.06 g/mol
CAS Registry Number240815-53-6
SynonymsWS-01175, E74139, DTXSID80879635

The presence of electron-withdrawing chlorine atoms and cyanide groups enhances the compound’s stability and potential for participating in condensation and cyclization reactions .

Synthesis and Preparation

The synthesis of (2,6-dichlorophenyl)carbonohydrazonoyl dicyanide likely involves a multi-step process analogous to methods used for related hydrazone derivatives. A plausible route includes:

  • Formation of the Hydrazine Intermediate: Reaction of 2,6-dichloroaniline with nitrous acid to generate the corresponding diazonium salt, followed by reduction to yield 2,6-dichlorophenylhydrazine.

  • Condensation with Malononitrile: The hydrazine intermediate reacts with malononitrile (CH₂(CN)₂) under acidic or catalytic conditions to form the carbohydrazonoyl dicyanide moiety.

This method mirrors protocols described for structurally similar compounds, where hydrazine derivatives are condensed with dicyanides in solvents like ethanol or dimethyl sulfoxide (DMSO) at controlled temperatures . For instance, in the synthesis of 2-phenoxy-1,4-naphthoquinone derivatives, analogous condensation reactions were catalyzed by acetic acid, yielding products with high purity after recrystallization .

Reactivity and Chemical Transformations

The compound’s reactivity is dominated by its functional groups:

  • Hydrazone Group (-NH-N=): Participates in tautomerization and can act as a ligand in coordination chemistry.

  • Cyanide Groups (-CN): Serve as electron-deficient sites for nucleophilic attack or cycloaddition reactions.

  • Dichlorophenyl Ring: Undergoes electrophilic substitution reactions, though the chlorine atoms’ ortho positions may direct further substitutions para to existing groups.

Notable reactions include:

  • Oxidation: The hydrazone linkage may oxidize to form diazenes or nitroso compounds under strong oxidizing conditions.

  • Cyclization: Intramolecular reactions between the cyanide and hydrazone groups could yield heterocyclic frameworks, such as triazoles or tetrazines, which are valuable in medicinal chemistry .

Biological Activity and Mechanisms

Hypothetical mechanisms of action, inferred from analogous compounds, include:

  • Enzyme Inhibition: The hydrazone group may chelate metal ions in enzyme active sites, disrupting microbial or cancer cell metabolism.

  • Reactive Oxygen Species (ROS) Generation: Cyanide groups could induce oxidative stress, leading to cell apoptosis .

Challenges and Future Directions

Current limitations include scarce toxicity data and synthetic scalability issues. Future research should prioritize:

  • Comprehensive Bioactivity Profiling: Systematic evaluation against bacterial, fungal, and cancer cell lines.

  • Structural Modifications: Introducing substituents to optimize solubility and bioavailability.

  • Industrial-Scale Synthesis: Developing cost-effective protocols for large-scale production.

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